Mitochondrial Enrichment of IBTP vs. Cytosolic Fraction in Intact Cells
IBTP exhibits preferential accumulation in the mitochondrial compartment relative to the cytosol. In MDA-MB-231 breast adenocarcinoma cells treated with IBTP, protein adduct enrichment was quantified in isolated mitochondrial versus cytosolic fractions [1].
| Evidence Dimension | Fold-enrichment of protein adducts in mitochondrial fraction vs. cytosolic fraction |
|---|---|
| Target Compound Data | Approximately 2.3-fold enrichment |
| Comparator Or Baseline | Cytosolic fraction (set as baseline = 1.0) |
| Quantified Difference | 2.3-fold higher adduct formation in mitochondria relative to cytosol |
| Conditions | MDA-MB-231 breast adenocarcinoma cells; IBTP treatment followed by subcellular fractionation and detection of TPP-protein adducts |
Why This Matters
This quantification confirms that IBTP selectively labels mitochondrial proteins over cytosolic proteins, a critical requirement for mitochondrial redox proteomics that generic alkylating agents cannot meet.
- [1] Vayalil, P. K., Oh, J. Y., Zhou, F., Diers, A. R., Smith, M. R., Golovko, M. Y., Golovko, S. A., & Landar, A. (2015). A novel class of mitochondria-targeted soft electrophiles modifies mitochondrial proteins and inhibits mitochondrial metabolism in breast cancer cells through redox mechanisms. PLoS ONE, 10(3), e0120460. View Source
